Cas no 1805211-26-0 (2,3-Bis(trifluoromethyl)-5-iodothioanisole)

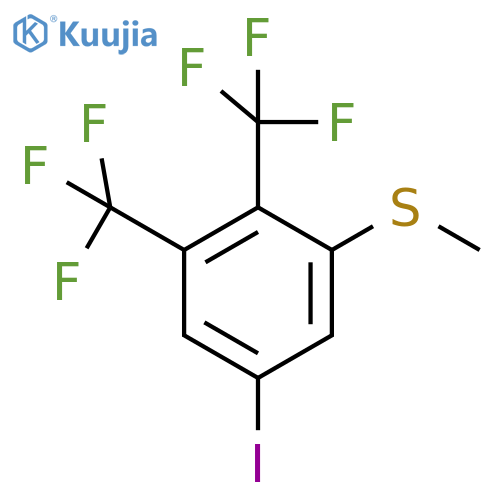

1805211-26-0 structure

商品名:2,3-Bis(trifluoromethyl)-5-iodothioanisole

CAS番号:1805211-26-0

MF:C9H5F6IS

メガワット:386.095894575119

CID:4964390

2,3-Bis(trifluoromethyl)-5-iodothioanisole 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-5-iodothioanisole

-

- インチ: 1S/C9H5F6IS/c1-17-6-3-4(16)2-5(8(10,11)12)7(6)9(13,14)15/h2-3H,1H3

- InChIKey: VUABESNHDXJLGC-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(C(F)(F)F)=C(C(F)(F)F)C=1)SC

計算された属性

- せいみつぶんしりょう: 385.90609 g/mol

- どういたいしつりょう: 385.90609 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- ぶんしりょう: 386.10

- トポロジー分子極性表面積: 25.3

2,3-Bis(trifluoromethyl)-5-iodothioanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034620-1g |

2,3-Bis(trifluoromethyl)-5-iodothioanisole |

1805211-26-0 | 97% | 1g |

1,564.50 USD | 2021-06-22 |

2,3-Bis(trifluoromethyl)-5-iodothioanisole 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

1805211-26-0 (2,3-Bis(trifluoromethyl)-5-iodothioanisole) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量